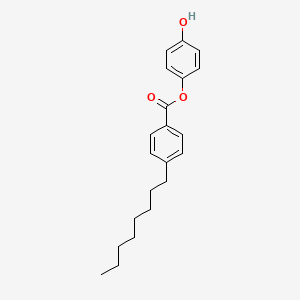
Ethane-1,2-diol;2-ethylhexanoic acid;furan-2,5-dione;hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate is a complex polymer that combines hexanedioic acid, 1,2-ethanediol, and 2,5-furandione with 2-ethylhexanoate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate typically involves a condensation polymerization reaction. This process includes the reaction of hexanedioic acid with 1,2-ethanediol and 2,5-furandione in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled pH levels to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any unreacted monomers and by-products, ensuring the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the polymer’s structure, affecting its properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols or other reduced forms of the polymer.
Scientific Research Applications
Hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate exerts its effects involves interactions with specific molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, facilitating its use in drug delivery and other biomedical applications. The pathways involved may include enzymatic reactions and receptor-mediated processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: This compound shares similarities in its polymer backbone but differs in the specific monomers used.
Polyethylene terephthalate (PET): A widely used polyester with different monomer units, known for its applications in packaging and textiles.
Uniqueness
Hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate is unique due to its combination of monomers, which imparts specific properties such as biodegradability and enhanced reactivity. These characteristics make it suitable for specialized applications in various fields.
Properties
CAS No. |
65970-51-6 |
|---|---|
Molecular Formula |
C20H34O11 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethane-1,2-diol;2-ethylhexanoic acid;furan-2,5-dione;hexanedioic acid |
InChI |
InChI=1S/C8H16O2.C6H10O4.C4H2O3.C2H6O2/c1-3-5-6-7(4-2)8(9)10;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4(6)7-3;3-1-2-4/h7H,3-6H2,1-2H3,(H,9,10);1-4H2,(H,7,8)(H,9,10);1-2H;3-4H,1-2H2 |
InChI Key |
HUFJZKWJZWNXGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Related CAS |
65970-51-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



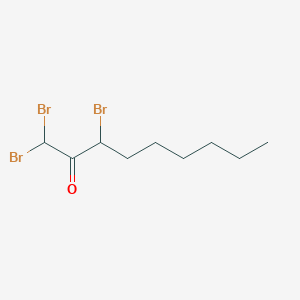
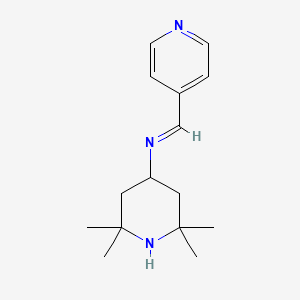
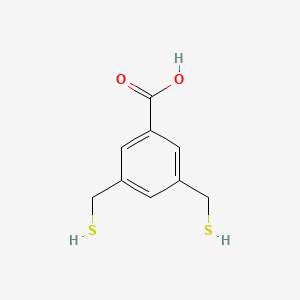
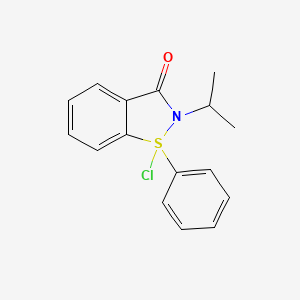
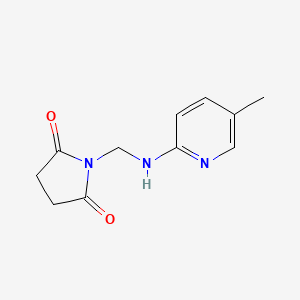
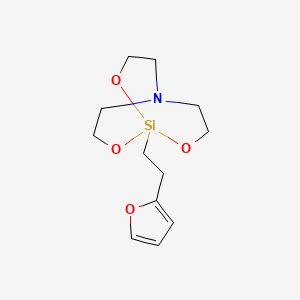
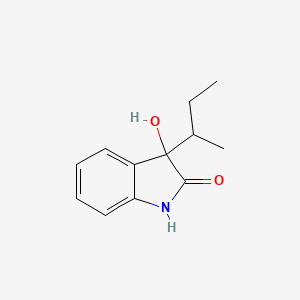
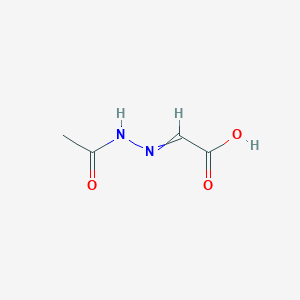

![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)
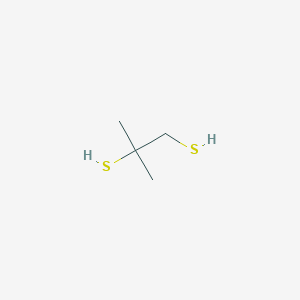
![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
